Phosphine sulfide, bis(2-methyl-1-aziridinyl)diallylamino-
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Overview
Description
Phosphine sulfide, bis(2-methyl-1-aziridinyl)diallylamino-, is a complex organophosphorus compound with the molecular formula C12H22N3PS and a molecular weight of 271.40 g/mol. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to sulfur and two nitrogen-containing aziridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide typically involves the reaction of diallylamine with a suitable phosphorus sulfide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophiles or electrophiles can be used to substitute the phosphorus or sulfur atoms.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine sulfides.
Scientific Research Applications
Chemistry: In chemistry, bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Medicine: In medicinal chemistry, it could be explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound might be used as a catalyst or intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide exerts its effects depends on its specific application. For example, as a ligand, it may coordinate to metal centers, altering their electronic properties and reactivity. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Phosphine sulfide, bis(2-methyl-1-aziridinyl)ethanol
Phosphine sulfide, bis(2-methyl-1-aziridinyl)ethylenediamine
Uniqueness: Bis(2-methyl-1-aziridinyl)diallylamino-phosphine sulfide is unique due to its specific structural features, such as the presence of diallylamine groups, which can influence its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
41657-31-2 |
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Molecular Formula |
C12H22N3PS |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N-bis(2-methylaziridin-1-yl)phosphinothioyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C12H22N3PS/c1-5-7-13(8-6-2)16(17,14-9-11(14)3)15-10-12(15)4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI Key |
MRIGPWDOYZZKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=S)(N2CC2C)N(CC=C)CC=C |
Origin of Product |
United States |
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